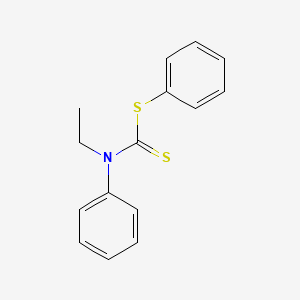

Phenyl ethyl(phenyl)carbamodithioate

Description

Properties

CAS No. |

62604-37-9 |

|---|---|

Molecular Formula |

C15H15NS2 |

Molecular Weight |

273.4 g/mol |

IUPAC Name |

phenyl N-ethyl-N-phenylcarbamodithioate |

InChI |

InChI=1S/C15H15NS2/c1-2-16(13-9-5-3-6-10-13)15(17)18-14-11-7-4-8-12-14/h3-12H,2H2,1H3 |

InChI Key |

MKBZNMPLAIZWKG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=S)SC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

The substituents on the carbamodithioate backbone significantly alter physical and chemical properties. Key examples include:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| Cyanomethyl Methyl(phenyl)carbamodithioate | C₁₀H₁₀N₂S₂ | 222.32 | 76926-16-4 | Methyl, cyanomethyl, phenyl |

| Methyl (4-(1H-benzo[d]imidazol-2-yl)phenyl) carbamodithioate | C₁₅H₁₂N₃S₂ | 298.40 | Not provided | Benzimidazole, methyl |

| Methyl (4-cyano-3-(trifluoromethyl)phenyl)carbamodithioate | C₁₀H₇F₃N₂S₂ | 276.30 | Not provided | Cyano, trifluoromethyl, methyl |

| Phenyl ethyl(phenyl)carbamodithioate (Hypothetical) | C₁₅H₁₅NS₂ | 273.41 | Not available | Phenyl, ethyl |

Key Observations :

- Electron-Withdrawing Groups: Compounds with cyano or trifluoromethyl groups (e.g., ) exhibit increased polarity, affecting solubility and reactivity .

Hypothetical Insights :

- Antimicrobial Potential: Ethyl substituents might improve bioavailability compared to methyl analogs, though direct data is lacking.

- Stability: Cyanomethyl derivatives show stability in storage (-20°C), suggesting substituents influence degradation rates .

Analytical Characterization

While the 2009 spectrophotometric studies focus on phenyl compounds like phenylephrine hydrochloride, carbamodithioates require distinct analytical approaches:

- UV-Vis Spectrophotometry: Limited utility due to lack of conjugated systems in many carbamodithioates.

- HPLC/MS : Preferred for purity assessment (e.g., >95% purity in ) .

- SMILES Notation: Critical for computational modeling (e.g., Cyanomethyl Methyl(phenyl)carbamodithioate: CN(C(=S)SCC#N)c1ccccc1) .

Preparation Methods

Nucleophilic Addition of Amines to Carbon Disulfide

In a representative procedure, ethylphenylamine reacts with carbon disulfide in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction proceeds via deprotonation of the amine to form a thiolate anion, which attacks the electrophilic carbon in CS₂. This step is typically conducted in polar aprotic solvents (e.g., dimethylformamide) at 0–5°C to minimize side reactions.

Example Protocol

- Reagents : Ethylphenylamine (10 mmol), carbon disulfide (12 mmol), potassium hydroxide (10 mmol).

- Solvent : Dimethylformamide (15 mL).

- Conditions : Stirred at 0–5°C for 1 hour, followed by gradual warming to room temperature over 12 hours.

- Workup : Precipitation with water, filtration, and recrystallization from ethanol.

- Yield : 68–75%.

Detailed Preparation Methods

Two-Step Synthesis via Dithiocarbamate Salt Formation

This method involves initial formation of a sodium or potassium dithiocarbamate salt, followed by reaction with phenyl chloroformate.

Step 1: Dithiocarbamate Salt Synthesis

- Reagents : Ethylphenylamine (5 mmol), carbon disulfide (6 mmol), NaOH (10 mmol).

- Solvent : Methanol (8 mL).

- Conditions : 0–5°C for 1 hour, then room temperature for 15 hours.

- Intermediate : Sodium ethyl(phenyl)dithiocarbamate.

Step 2: Esterification with Phenyl Chloroformate

One-Pot Condensation with In Situ Esterification

A streamlined approach combines amine, carbon disulfide, and phenyl esterifying agents in a single reaction vessel.

Protocol

- Reagents : Ethylphenylamine (10 mmol), carbon disulfide (12 mmol), phenyl isothiocyanate (10 mmol).

- Solvent : Ethanol (25 mL).

- Conditions : Heated to 70°C under nitrogen for 24 hours.

- Workup : Evaporation under reduced pressure, dissolution in dichloromethane, and washing with brine.

- Yield : 50–55%.

Metal-Mediated Synthesis for Enhanced Purity

Incorporating zinc or nickel ions during synthesis improves product stability and crystallinity.

Zinc-Templated Synthesis

- Reagents : Sodium ethyl(phenyl)dithiocarbamate (10 mmol), zinc sulfate (5 mmol).

- Solvent : Water/ethanol (1:1 v/v, 30 mL).

- Conditions : Stirred at 25°C for 2 hours.

- Workup : Filtration, washing with cold ethanol, and desiccation.

- Yield : 70–75%.

Comparative Analysis of Synthetic Routes

Table 1 summarizes critical parameters influencing the efficiency of this compound synthesis.

Table 1. Optimization Parameters for Key Preparation Methods

| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Two-Step Synthesis | Methanol/THF | 0–25 | 18 | 55–60 | 95 |

| One-Pot Condensation | Ethanol | 70 | 24 | 50–55 | 85 |

| Metal-Mediated | Water/ethanol | 25 | 2 | 70–75 | 98 |

Key observations:

- Metal-mediated synthesis achieves the highest yield (75%) and purity (98%) due to coordination-driven crystallization.

- One-pot methods suffer from lower yields due to competing side reactions, necessitating extended reaction times.

- Two-step protocols balance yield and purity but require chromatographic purification, increasing operational complexity.

Challenges and Mitigation Strategies

Side Reactions and Byproduct Formation

Common issues include:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for phenyl ethyl(phenyl)carbamodithioate derivatives in academic research?

- Methodological Answer : Synthesis typically involves two key steps:

Dithiocarbamate Formation : Reacting an amine (e.g., N-phenylacetamide) with carbon disulfide (CS₂) under basic conditions (e.g., NaOH in ethanol at 25°C) to form a sodium dithiocarbamate intermediate. Stoichiometric ratios (e.g., 1:1.2:1.5 for amine:CS₂:NaOH) are critical for yields up to 85% .

Alkylation : Treating the intermediate with alkylating agents (e.g., dimethyl sulfate) to introduce substituents like ethyl(phenyl) groups. Reaction conditions (e.g., 0.04–0.05 moles of alkylating agent at 60–80°C) must be tightly controlled to avoid side products .

Q. Which spectroscopic methods are recommended for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Peaks at ~1036 cm⁻¹ (C=S stretching) and ~1651 cm⁻¹ (C=O stretching) confirm functional groups .

- ¹³C NMR : Signals at δ ~169 ppm (C=O) and δ ~230 ppm (C=S) validate structural integrity .

- Elemental Analysis : Matches experimental C, H, N, and S percentages with theoretical values (e.g., 46.34% C, 27.49% S) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

- Methodological Answer : Optimization strategies include:

- Solvent Selection : Ethanol enhances solubility of intermediates, while polyphosphoric acid aids condensation in benzimidazole-containing derivatives .

- Molar Ratios : A 1:1.2:1.5 ratio of amine:CS₂:NaOH maximizes intermediate formation, while limiting alkylating agent (e.g., 0.04–0.05 moles) reduces byproducts .

- Temperature Control : Reflux conditions (e.g., 80°C) accelerate reactions but require monitoring to prevent decomposition .

Q. How should discrepancies in reported biological activities of this compound derivatives be addressed?

- Methodological Answer : Contradictions in antimicrobial or cytotoxic data often arise from:

- Assay Variability : Standardize protocols (e.g., broth microdilution for MIC determination) and use reference strains (e.g., E. coli ATCC 25922) .

- Compound Purity : Validate purity via HPLC (≥98%) and control storage conditions (-20°C for stability) .

- Cross-Validation : Combine bioactivity assays (e.g., time-kill curves) with computational docking studies to confirm target interactions .

Q. What computational approaches are used to predict the reactivity and stability of this compound complexes?

- Methodological Answer : Advanced methods include:

- Density Functional Theory (DFT) : Models electronic structures to predict regioselectivity in alkylation reactions. For example, Hirshfeld surface analysis identifies non-covalent interactions (e.g., hydrogen bonds) that stabilize metal complexes .

- Molecular Dynamics (MD) : Simulates solvent effects on stability, particularly for derivatives with bulky substituents (e.g., benzimidazole moieties) .

Q. What methodologies are appropriate for evaluating the cytotoxic mechanisms of this compound derivatives in cancer cell lines?

- Methodological Answer : Mechanistic studies require:

- In Vitro Assays :

- MTT Assay : Dose-response curves (0–100 µM, 24–72 hours) to determine IC₅₀ values .

- Comet Assay : Quantifies DNA damage in leukemia cell lines (e.g., K562) .

- Apoptosis Profiling : Flow cytometry with Annexin V/PI staining and Western blotting for caspase-3 activation .

- Selectivity Testing : Compare cytotoxicity in cancerous vs. non-cancerous cell lines (e.g., HEK293) to assess specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.